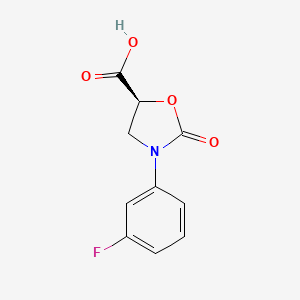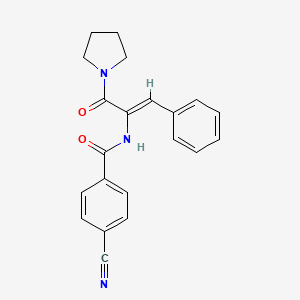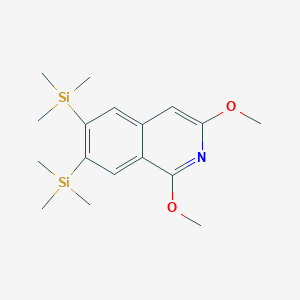
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two methoxy groups and two trimethylsilyl groups attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethoxyisoquinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of isoquinoline derivatives with different functional groups.
Scientific Research Applications
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features but lacking the trimethylsilyl groups.
1,3-Dimethoxyisoquinoline: Similar to 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline but without the trimethylsilyl groups.
Uniqueness
This compound is unique due to the presence of both methoxy and trimethylsilyl groups, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups can provide steric protection and enhance the compound’s stability, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
86854-63-9 |
|---|---|
Molecular Formula |
C17H27NO2Si2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
(1,3-dimethoxy-6-trimethylsilylisoquinolin-7-yl)-trimethylsilane |
InChI |
InChI=1S/C17H27NO2Si2/c1-19-16-10-12-9-14(21(3,4)5)15(22(6,7)8)11-13(12)17(18-16)20-2/h9-11H,1-8H3 |
InChI Key |
VVRIAQQAOZBCJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C(=N1)OC)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
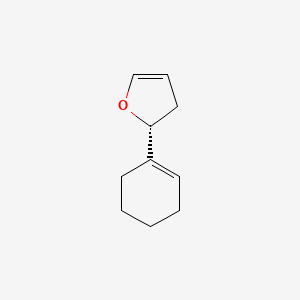
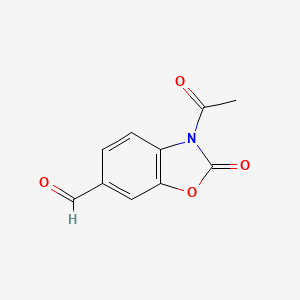

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
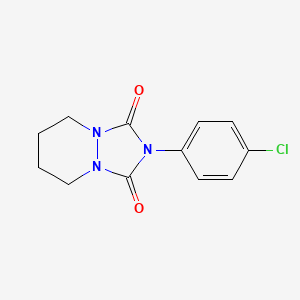
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
